molecular formula C22H18N4O2 B7744959 2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate

2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate

Cat. No.: B7744959
M. Wt: 370.4 g/mol
InChI Key: BXYRCDZUINXBPI-UHFFFAOYSA-N
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Description

2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

2-[(2-phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-22(17-9-6-12-23-15-17)28-14-13-24-21-18-10-4-5-11-19(18)25-20(26-21)16-7-2-1-3-8-16/h1-12,15H,13-14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYRCDZUINXBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCOC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form quinazoline intermediates. These intermediates are then further reacted with pyridine-3-carboxylic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .

Scientific Research Applications

2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of quinazoline and pyridine moieties makes it a versatile compound for various scientific research applications .

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